REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH2:9][C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:14][Mg+].[Br-]>CCOCC.[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:14][C:2]1[C:7]([O:8][CH2:9][C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1OCC(F)(F)F
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
1,3-bis(diphenylphosphino)propane nickel (II) chloride
|
Quantity
|
217 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a tan slurry
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (60 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (8×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |